molecular formula C23H19NO2 B5506318 2-(2-Benzoylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(2-Benzoylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5506318
M. Wt: 341.4 g/mol
InChI Key: VRMLJHCXCXXLCP-UHFFFAOYSA-N
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Description

2-(2-Benzoylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Scientific Research Applications

2-(2-Benzoylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Isoquinoline derivatives are found in many biologically active compounds, so it’s possible that this compound could have interesting biological activity .

Future Directions

Future research could involve studying the synthesis of this compound, investigating its chemical reactivity, and exploring potential applications in fields such as medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzoylbenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the condensation of 2-benzoylbenzoic acid with tetrahydroisoquinoline under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of advanced organic synthesis techniques. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzoylbenzoyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylbenzoic acid: A precursor in the synthesis of 2-(2-Benzoylbenzoyl)-1,2,3,4-tetrahydroisoquinoline.

    Benzophenone-2-carboxylic acid: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydroisoquinoline core differentiates it from other benzoylbenzoic acid derivatives, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c25-22(18-9-2-1-3-10-18)20-12-6-7-13-21(20)23(26)24-15-14-17-8-4-5-11-19(17)16-24/h1-13H,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMLJHCXCXXLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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